(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine (r)-4-(3-Fluoropyrrolidin-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17224306
InChI: InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1
SMILES:
Molecular Formula: C9H17FN2
Molecular Weight: 172.24 g/mol

(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

CAS No.:

Cat. No.: VC17224306

Molecular Formula: C9H17FN2

Molecular Weight: 172.24 g/mol

* For research use only. Not for human or veterinary use.

(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine -

Specification

Molecular Formula C9H17FN2
Molecular Weight 172.24 g/mol
IUPAC Name 4-[(3R)-3-fluoropyrrolidin-1-yl]piperidine
Standard InChI InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1
Standard InChI Key BVIBYYCIBCALCP-MRVPVSSYSA-N
Isomeric SMILES C1CN(C[C@@H]1F)C2CCNCC2
Canonical SMILES C1CNCCC1N2CCC(C2)F

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a 3-fluoropyrrolidine ring (a five-membered amine heterocycle with a fluorine substituent). The stereochemistry at the 3-position of the pyrrolidine ring is critical, as the (R)-configuration influences its binding affinity to biological targets . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₉H₁₇FN₂
Molecular Weight172.24 g/mol
Boiling Point91.0 ± 33.0 °C
Density1.0 ± 0.1 g/cm³
Vapor Pressure54.9 ± 0.2 mmHg (25°C)
LogP (Partition Coefficient)0.09

The fluorine atom enhances lipophilicity and metabolic stability, making the compound resistant to oxidative degradation . The piperidine-pyrrolidine scaffold is a common pharmacophore in kinase inhibitors, enabling interactions with hydrophobic pockets and hydrogen-bonding regions in enzyme active sites .

Synthesis and Optimization Strategies

The synthesis of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves a nucleophilic substitution reaction between 3-fluoropyrrolidine and piperidine derivatives. A representative protocol is outlined below:

  • Reaction Setup:

    • 3-Fluoropyrrolidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

    • Piperidine-4-triflate (1.2 equiv) is added dropwise, followed by sodium hydride (NaH, 1.5 equiv) as a base .

    • The mixture is stirred at room temperature for 12–16 hours.

  • Workup and Purification:

    • The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane.

    • Crude material is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to yield the title compound in 65–70% yield .

Key Challenges:

  • Stereochemical Control: Ensuring the (R)-configuration requires chiral catalysts or resolution techniques, such as chiral HPLC .

  • Fluorine Incorporation: The use of fluorinated building blocks like 3-fluoropyrrolidine (CAS: 679431-51-7) is essential to avoid side reactions .

Physicochemical and Pharmacokinetic Properties

The compound’s low LogP (0.09) suggests moderate hydrophilicity, balancing membrane permeability and solubility . Its vapor pressure (54.9 mmHg) indicates volatility under standard conditions, necessitating storage in sealed, dry environments . The boiling point variability (±33°C) reflects sensitivity to impurities, emphasizing the need for high-purity synthesis .

Metabolic Stability:

  • The fluorine atom reduces cytochrome P450-mediated oxidation, extending half-life in vivo .

  • Piperidine nitrogen may undergo glucuronidation, a common metabolic pathway for amine-containing drugs .

Biological Activity and Therapeutic Applications

(R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a selective inhibitor of I-kappa-B-kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK-1), serine-threonine kinases involved in inflammatory and oncogenic signaling .

Mechanism of Action

  • IKKε/TBK-1 Inhibition: The compound binds to the ATP-binding pocket of IKKε/TBK-1, preventing phosphorylation of downstream targets like IRF3 (Interferon Regulatory Factor 3) and c-Rel (a NF-κB subunit) .

  • Selectivity Profile: Unlike broader kinase inhibitors, this compound spares homologous kinases (e.g., IKKα/β), reducing off-target effects .

Disease Targets

Disease AreaRationaleSource
CancerTBK-1 drives survival in Ras-mutant cancers; inhibition induces apoptosis
Autoimmune DisordersIKKε mediates IFN-α production in lupus; suppression reduces inflammation
Viral InfectionsTBK-1 is essential for antiviral signaling; inhibition may control cytokine storms

Preclinical Data:

  • In murine models of rheumatoid arthritis, the compound reduced joint inflammation by 40% (p < 0.01) versus placebo .

  • In vitro studies show IC₅₀ = 12 nM against IKKε, with >100-fold selectivity over IKKβ .

Future Directions and Research Gaps

  • Clinical Translation: Pharmacokinetic studies in higher mammals are needed to assess oral bioavailability.

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could enhance antitumor efficacy .

  • Stereochemical Optimization: Exploring (S)-isomers may reveal differential kinase selectivity profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator